Compound Description: SR147778, also known as Rimonabant, is a potent and selective antagonist of the CB1 cannabinoid receptor. It was investigated for its potential in treating obesity, but was withdrawn from the market due to severe psychiatric side effects. []
Relevance: SR147778 shares a similar structure with 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide, both containing a 1H-pyrazole-3-carboxamide core. The primary differences lie in the substituents at the 1-, 4-, and 5-positions of the pyrazole ring. [, ]
Compound Description: SR144528 is a highly potent cannabinoid CB2 antagonist. Its binding site interactions and the importance of specific structural features, like the amide group and aromatic stacking interactions, were investigated. []
Relevance: Both SR144528 and 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide share the central 1H-pyrazole-3-carboxamide scaffold. They differ in the substituents attached to the pyrazole ring, highlighting the impact of these modifications on receptor selectivity and biological activity. []
Compound Description: [18F]NIDA-42033 is a radiolabeled compound developed for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). []
Relevance: This compound highlights the modification of the pyrazole core with a fluorine atom for radiolabeling purposes while retaining the core structure similar to 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide. []
Compound Description: BPR-890 is a potent and selective CB1 receptor inverse agonist discovered through the structural modification of an active metabolite. It showed promising anti-obesity effects in animal models. []
Relevance: This compound shares a very similar structure with 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide, notably the 4-chloro-1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazol-3-yl moiety. The key difference lies in the replacement of the carboxamide group with a 1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione group. This change contributes to enhanced CB1 receptor selectivity. []
Compound Description: Compound 11r emerged as a potent CB1 antagonist (Ki ≤ 5 nM) with promising metabolic stability and efficacy in reducing serum lipid parameters associated with metabolic syndrome. []
Relevance: 11r and 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide share the 1-(2,4-dichlorophenyl)-4-ethyl-1H-pyrazole-3-carboxamide core. The key difference lies in the substituent at the 5-position of the pyrazole, with 11r possessing a 4-cyclopropylphenyl group. This comparison highlights the impact of substituent modifications on the biological activity of pyrazole-based CB1 antagonists. []
Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor. It served as a lead compound for developing structurally diverse backups, such as compound 7n. []
Relevance: Although TP0439150 doesn't have the carboxamide directly attached to the pyrazole ring, it highlights the potential of incorporating the 1-ethyl-1H-pyrazol-4-yl moiety within larger structures while maintaining biological activity relevant to neurotransmission. This approach could be explored in the context of 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide for potential GlyT1 inhibitory activity. []
Compound Description: Identified as a structurally diverse backup to TP0439150, 7n displays potent GlyT1 inhibitory activity, favorable pharmacokinetics, and the ability to increase cerebrospinal fluid glycine levels in rats. []
Relevance: Though 7n features an imidazole core instead of pyrazole, its development emphasizes the exploration of bioisosteric replacements in medicinal chemistry. This could inspire similar modifications to 4-chloro-1-ethyl-N-(4-isoxazol-5-ylphenyl)-1H-pyrazole-3-carboxamide, potentially yielding compounds with improved properties or altered selectivity profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.